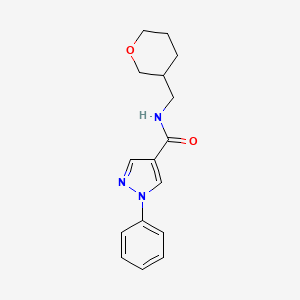
4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine, also known as DMBMPPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and biochemistry.
Wissenschaftliche Forschungsanwendungen
4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been studied extensively for its potential applications in the field of medicine and biochemistry. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine is not fully understood. However, it is believed to act on the central nervous system by inhibiting the activity of certain enzymes and receptors. This results in a reduction in inflammation, pain, and seizures.
Biochemical and Physiological Effects
4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been shown to increase the production of anti-inflammatory cytokines, such as IL-10. This suggests that 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine may have potential applications in the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine is its potential applications in the treatment of a variety of diseases. Additionally, 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine is a relatively stable compound that can be easily synthesized in the laboratory. However, there are also some limitations to the use of 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine in lab experiments. For example, the synthesis of 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are many potential future directions for the study of 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine. One area of research could be to further investigate its potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, researchers could investigate the mechanism of action of 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine to gain a better understanding of how it works. Finally, researchers could explore the use of 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine in combination with other compounds to determine if it has synergistic effects.
Synthesemethoden
4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine is synthesized through a multi-step process that involves the reaction of 2,3-dimethoxybenzoic acid with 4-methylpentan-2-one to form 4-(2,3-dimethoxybenzoyl)-4-methylpentan-2-one. This intermediate is then reacted with morpholine to produce 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine. The synthesis of 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine is a complex process that requires specialized equipment and expertise.
Eigenschaften
IUPAC Name |
(2,3-dimethoxyphenyl)-[2-(4-methylpentyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-14(2)7-5-8-15-13-20(11-12-24-15)19(21)16-9-6-10-17(22-3)18(16)23-4/h6,9-10,14-15H,5,7-8,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMIFDHGMVRBRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(dimethylamino)-2-{2-oxo-2-[3-(2-pyridinylmethoxy)-1-piperidinyl]ethyl}-3(2H)-pyridazinone](/img/structure/B5966554.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(4-methyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B5966564.png)
![3-ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B5966567.png)
![1,1'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione)](/img/structure/B5966568.png)
![5-{[3-(2,4-difluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B5966570.png)
![1-[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B5966577.png)

![ethyl 1-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B5966592.png)
![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B5966599.png)
![1'-[(1-methyl-1H-pyrrol-3-yl)acetyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5966614.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5966644.png)
![4-chloro-2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B5966650.png)
![N~4~-[(1-acetyl-3-piperidinyl)methyl]-6-methyl-2,4-pyrimidinediamine](/img/structure/B5966652.png)